molecular formula C6H2F3I2N B14186832 2,4,6-Trifluoro-3,5-diiodo-1H-azepine CAS No. 923294-40-0

2,4,6-Trifluoro-3,5-diiodo-1H-azepine

Cat. No.: B14186832
CAS No.: 923294-40-0
M. Wt: 398.89 g/mol
InChI Key: KIPBHHKGENHQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trifluoro-3,5-diiodo-1H-azepine is a heterocyclic compound with the molecular formula C₆H₂F₃I₂N. This compound is characterized by the presence of fluorine and iodine atoms attached to an azepine ring, which is a seven-membered nitrogen-containing ring. The unique combination of halogen atoms in its structure imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trifluoro-3,5-diiodo-1H-azepine typically involves the halogenation of an azepine precursor. One common method includes the fluorination and iodination of an azepine derivative under controlled conditions. The reaction conditions often involve the use of halogenating agents such as iodine and fluorine sources in the presence of catalysts or under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluoro-3,5-diiodo-1H-azepine undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of the halogen atoms or the nitrogen atom can be altered.

    Cyclization Reactions: The azepine ring can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Reaction conditions may involve solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled temperature and pH conditions.

    Cyclization Reactions: Catalysts such as Lewis acids or bases are employed, often under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azepine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

2,4,6-Trifluoro-3,5-diiodo-1H-azepine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique halogenation pattern which may impart specific pharmacological properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoro-3,5-diiodo-1H-azepine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of fluorine and iodine atoms allows the compound to form strong halogen bonds with various biological molecules, potentially affecting their function and activity. The specific pathways involved depend on the target molecules and the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trifluoro-3,5-diiodoaniline
  • 1-Azido-2,4,6-trifluoro-3,5-diiodobenzene
  • 2,4,6-Trifluoro-1,3,5-trimethyl-1,3,5,2,4,6-triazatriborinane

Uniqueness

2,4,6-Trifluoro-3,5-diiodo-1H-azepine is unique due to its seven-membered azepine ring structure combined with the specific halogenation pattern. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

923294-40-0

Molecular Formula

C6H2F3I2N

Molecular Weight

398.89 g/mol

IUPAC Name

2,4,6-trifluoro-3,5-diiodo-1H-azepine

InChI

InChI=1S/C6H2F3I2N/c7-2-1-12-6(9)5(11)3(8)4(2)10/h1,12H

InChI Key

KIPBHHKGENHQMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C(N1)F)I)F)I)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.